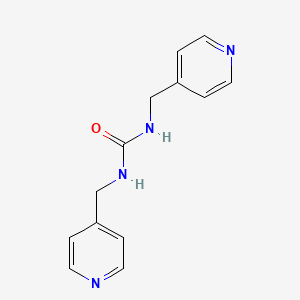
Benzenepropanenitrile, 2-ethyl-alpha,alpha-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Etil-alfa,alfa-dimetilbencenopropanonitil es un compuesto orgánico con la fórmula molecular C13H17N. Es un derivado del bencenopropanonitil, caracterizado por la presencia de un grupo etil y dos grupos metil unidos al carbono alfa. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Etil-alfa,alfa-dimetilbencenopropanonitil generalmente implica la reacción de bencenopropanonitil con grupos etil y metil bajo condiciones específicas. Un método común es la alquilación de Friedel-Crafts, donde el bencenopropanonitil reacciona con cloruro de etilo y cloruro de metil en presencia de un catalizador ácido de Lewis como el cloruro de aluminio (AlCl3). La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del catalizador .
Métodos de producción industrial
En entornos industriales, la producción de 2-Etil-alfa,alfa-dimetilbencenopropanonitil puede implicar reactores de flujo continuo para garantizar una mezcla eficiente y control de la reacción. El uso de reactivos de alta pureza y condiciones de reacción optimizadas, como la temperatura y la presión, es crucial para lograr altos rendimientos y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Etil-alfa,alfa-dimetilbencenopropanonitil experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o la hidrogenación catalítica.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes sustituyentes en el anillo de benceno. Los reactivos comunes incluyen halógenos (por ejemplo, bromo, cloro) y agentes nitrantes (por ejemplo, ácido nítrico).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Halógenos (por ejemplo, Br2, Cl2) en presencia de un catalizador ácido de Lewis.
Principales productos formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Aminas primarias.
Sustitución: Derivados de benceno halogenados o nitrados.
Aplicaciones Científicas De Investigación
2-Etil-alfa,alfa-dimetilbencenopropanonitil tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluyendo productos farmacéuticos y agroquímicos.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su papel en el desarrollo de fármacos y como bloque de construcción para ingredientes farmacéuticos activos (API).
Industria: Se utiliza en la producción de fragancias, sabores y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Etil-alfa,alfa-dimetilbencenopropanonitil implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. El mecanismo exacto puede variar según la aplicación específica y la molécula diana .
Comparación Con Compuestos Similares
Compuestos similares
- Bencenopropanonitil
- 3-Etil-alfa,alfa-dimetilbencenopropanonitil
- 4-Etil-alfa,alfa-dimetilbencenopropanonitil
Singularidad
2-Etil-alfa,alfa-dimetilbencenopropanonitil es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso en aplicaciones donde se desea una reactividad o actividad biológica específica .
Propiedades
Número CAS |
134123-91-4 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
3-(2-ethylphenyl)-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C13H17N/c1-4-11-7-5-6-8-12(11)9-13(2,3)10-14/h5-8H,4,9H2,1-3H3 |
Clave InChI |
JQDUZORSCPYCKV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1CC(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


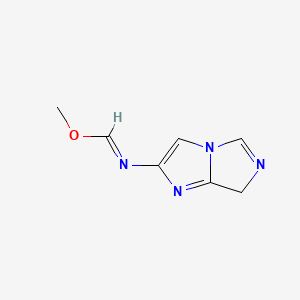
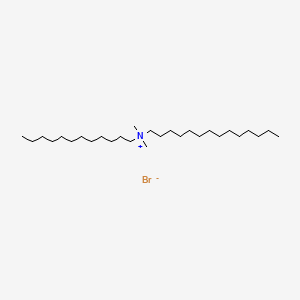
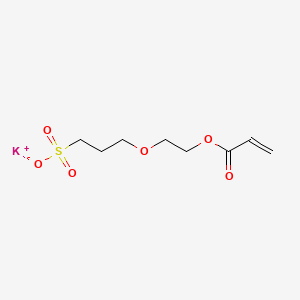
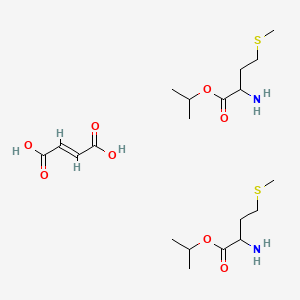
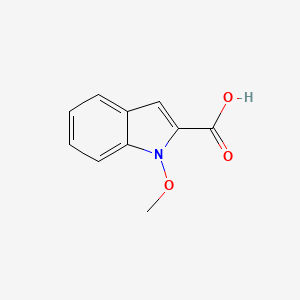
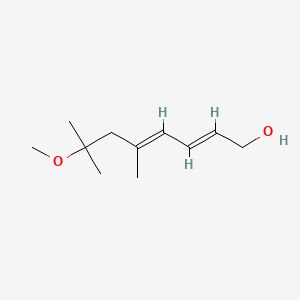


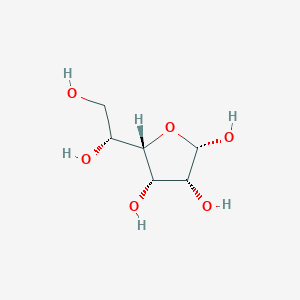
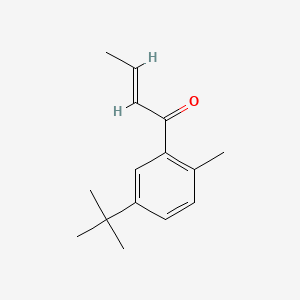
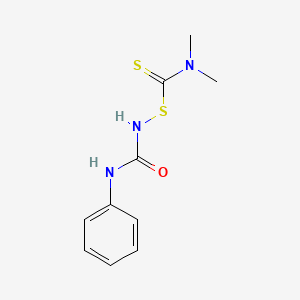
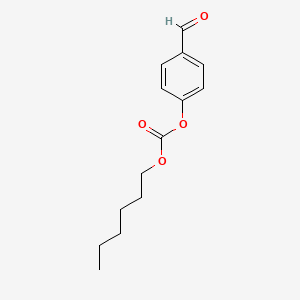
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
